molecular formula C9H12N2O3S B1268874 Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate CAS No. 43028-63-3

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No. B1268874
CAS RN: 43028-63-3
M. Wt: 228.27 g/mol
InChI Key: KZNNKLUXBNFFLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis from Acetylacetone and Ethyl Cyanoacetate: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is obtained from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo Pusheng, 2009).
  • High-Yield Two-Step Synthesis: A two-step procedure involving esterification and cyclocondensation yields ethyl 3-aminothiophene-2-carboxylate with an 81% yield (F. Fang, 2011).

Molecular Structure Analysis

  • Crystal Structure Determination: Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate's crystal structure has been analyzed using X-ray diffraction (L. Minga, 2005).
  • Quantum Chemical Investigations: Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) has been studied for its molecular structure using spectroscopic methods and quantum chemical calculations (Aysha Fatima et al., 2023).

Chemical Reactions and Properties

  • Reaction with 1,3-Dicarbonyl Compounds: Reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds yield ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (S. A. Ryndina et al., 2002).

Physical Properties Analysis

Chemical Properties Analysis

  • Versatile Synthesis and Antimicrobial Study: Ethyl 2-amino-4-methylthiazole-5-carboxylate shows potential in versatile synthesis methods and has been studied for its antimicrobial activities (N. Desai et al., 2019).

Scientific Research Applications

Thiophene and its Derivatives Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Thiophene Derivatives In a related study, a series of novel Ethyl 2-(2-chloroacetamido)-4-methyl-5-(arylcarbamoyl)thiophene-3-carboxylate derivatives have been synthesized starting from various ethyl 2-amino-5-methyl-4-(arylcarbamoyl)thiophene-3-carboxylate . The exact methods and results of this study are not detailed in the source .

  • Synthetic Chemistry : This compound is a chemical of interest in the field of synthetic chemistry . It’s often used as a building block in the synthesis of more complex molecules .

  • Medicinal Chemistry : Thiophene and its derivatives, including Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

  • Material Science : Thiophene and its derivatives also have applications in material science . They are used in the development of new materials due to their unique chemical properties .

  • Synthetic Chemistry : This compound is a chemical of interest in the field of synthetic chemistry . It’s often used as a building block in the synthesis of more complex molecules .

  • Medicinal Chemistry : Thiophene and its derivatives, including Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

  • Material Science : Thiophene and its derivatives also have applications in material science . They are used in the development of new materials due to their unique chemical properties .

properties

IUPAC Name

ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-9(13)5-4(2)6(7(10)12)15-8(5)11/h3,11H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNNKLUXBNFFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345239
Record name ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

CAS RN

43028-63-3
Record name Ethyl 2-amino-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43028-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

Citations

For This Compound
4
Citations
OH Rizk, OG Shaaban, IM El-Ashmawy - European journal of medicinal …, 2012 - Elsevier
… In Scheme 1, the starting compound ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate 1 [19] was prepared by heating a mixture of acetoacetamide, ethyl cyanoacetate and …
Number of citations: 45 www.sciencedirect.com
NS Habib, R Soliman, AA El-Tombary… - Medicinal Chemistry …, 2013 - Springer
… The starting compound ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate 1 was prepared by reacting acetoacetamide and ethyl cyanoacetate in the presence of sulfur and …
Number of citations: 22 link.springer.com
AA El-Tombary, S AM El-Hawash… - Medicinal …, 2013 - ingentaconnect.com
… In Scheme 1, the starting ethyl 2-amino-5carbamoyl-4-methylthiophene-3-carboxylate 1 was prepared by heating a mixture of acetoacetamide, ethyl cyanoacetate and sulfur in …
Number of citations: 9 www.ingentaconnect.com
M Abdel-Megid, KM Elmahdy… - Journal of …, 2016 - jpac.journals.ekb.eg
… In the same way, cyclocondensation of ethyl 2-amino-5carbamoyl-4-methylthiophene-3-carboxylate (11) [20] with benzyl isothiocyanate in presence of anhydrous potassium carbonate …
Number of citations: 10 jpac.journals.ekb.eg

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